molecular formula C11H8ClIN2 B3156713 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine CAS No. 83410-17-7

4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine

Cat. No.: B3156713
CAS No.: 83410-17-7
M. Wt: 330.55 g/mol
InChI Key: KMJAOCXQWAFRSG-UHFFFAOYSA-N
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Description

4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine (CAS 83410-17-7) is a versatile and high-purity heterocyclic building block designed for advanced chemical synthesis and drug discovery research . This compound features a molecular formula of C11H8ClIN2 and a molecular weight of 330.55 g/mol . Its structure incorporates both chloro and iodo substituents on the pyrimidine ring, making it a valuable multifunctional intermediate for a wide range of metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Stille reactions, as well as nucleophilic aromatic substitutions. Researchers utilize this building block primarily in the exploration and development of novel pharmaceutical compounds, particularly in constructing more complex molecules that may exhibit biological activity. The presence of both halogen atoms allows for selective, sequential functionalization, offering significant synthetic flexibility. The compound is supplied with a typical purity of 97% . Please note that this product is intended for research and development purposes exclusively . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Handle with appropriate safety precautions; refer to the associated Safety Data Sheet (SDS) for comprehensive hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-5-iodo-6-methyl-2-phenylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClIN2/c1-7-9(13)10(12)15-11(14-7)8-5-3-2-4-6-8/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMJAOCXQWAFRSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C2=CC=CC=C2)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301260036
Record name 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301260036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83410-17-7
Record name 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83410-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301260036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine typically involves the halogenation of a pyrimidine precursor. One common method includes the reaction of 4-chloro-6-methyl-2-phenylpyrimidine with iodine in the presence of a suitable oxidizing agent. The reaction conditions often require a solvent such as acetonitrile and a catalyst like copper(II) sulfate to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine is valuable in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s halogen atoms can form halogen bonds with target molecules, influencing their activity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent variations:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine Cl (4), I (5), CH₃ (6), Ph (2) C₁₁H₈ClIN₂ 330.555 Bulky iodine, lipophilic phenyl group
4-Chloro-5-iodo-6-methylpyrimidin-2-amine Cl (4), I (5), CH₃ (6), NH₂ (2) C₅H₅ClIN₃ 245.47 (calc.) Amine group enhances polarity
4,6-Dichloro-5-methoxypyrimidine Cl (4,6), OCH₃ (5) C₅H₄Cl₂N₂O 199.01 (calc.) Dual chlorine, methoxy stabilization
5-Chloro-6-methyl-N-phenethyl-2-pyridin-2-ylpyrimidin-4-amine Cl (5), CH₃ (6), pyridinyl (2) C₁₈H₁₇ClN₄ 340.81 (calc.) Pyridinyl and phenethyl groups
6-Amino-4-(3-iodoanilino)-2-methyl-pyrimidin-1-ium chloride I (anilino), CH₃ (2), NH₃⁺ (1) C₁₁H₁₁ClIN₃ 364.58 (calc.) Ionic form, radiopharmaceutical potential

Key Observations:

  • Iodine vs. Chlorine/Fluorine: The iodine in this compound increases molecular weight and polarizability compared to analogues with chlorine or fluorine (e.g., 4-Chloro-5-fluoro-2-methoxymethyl-pyrimidine in ). This bulky halogen may enhance halogen bonding in crystal packing or receptor interactions .
  • Phenyl vs.
  • Methoxy and Methyl Substituents: Methoxy groups (e.g., in 4,6-Dichloro-5-methoxypyrimidine) provide steric hindrance and electronic effects, stabilizing the molecule in crystalline states, as seen in Cl···N interactions .

Biological Activity

4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine is a heterocyclic compound notable for its unique structural features, including halogen substitutions and a phenyl group. This compound has garnered attention due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator. Understanding its biological activity is crucial for exploring its therapeutic applications.

The molecular formula of this compound is C11_{11}H9_{9}ClI N, with a molecular weight of 296.54 g/mol. The presence of chlorine and iodine enhances its interaction with biological targets, potentially leading to significant therapeutic effects.

The biological activity of this compound is primarily linked to its ability to bind effectively to various biological targets. The halogen atoms (chlorine and iodine) play a critical role in these interactions, often involving specific amino acid residues in proteins. This can alter enzyme kinetics or receptor signaling pathways, which are essential for its therapeutic effects .

Antimicrobial Activity

Research indicates that derivatives of pyrimidine, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown that similar compounds demonstrate activity against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The halogen substitutions in the pyrimidine ring enhance the antimicrobial efficacy compared to non-halogenated analogs .

Anticancer Potential

The compound's structural characteristics suggest potential anticancer activity. Similar pyrimidine derivatives have been investigated for their ability to inhibit specific cancer cell lines through mechanisms such as the inhibition of DNA polymerases and modulation of kinase activities. The presence of halogens in the structure often correlates with increased potency against cancer cells .

Case Studies

  • Antibacterial Activity : A study evaluated several pyrimidine derivatives, including variations of this compound, for their antibacterial properties. The results indicated moderate to high activity against Bacillus subtilis and Escherichia coli, suggesting that the halogen substitutions contribute positively to their antibacterial efficacy .
  • Antitumor Activity : Another investigation focused on the anticancer properties of pyrimidine derivatives. Compounds structurally similar to this compound showed significant cytotoxic effects on various cancer cell lines, indicating a promising avenue for further research into its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and biological activities of compounds related to this compound:

Compound NameSimilarity IndexKey Features
4-Chloro-6-methyl-2-phenylpyrimidine0.75Lacks iodine; simpler substitution patterns
4-Chloro-5-fluoro-2-methylpyrimidine0.79Fluorine instead of iodine; different reactivity
4-Chloro-6-isopropylpyrimidin-2-amine0.81Isopropyl group changes steric properties
2,4-Dichloro-6-phenylpyrimidine0.79Additional chlorine increases reactivity

This comparison highlights the unique position of this compound in terms of both chemical structure and potential biological activity.

Q & A

Q. What are the recommended synthetic routes for 4-chloro-5-iodo-6-methyl-2-phenylpyrimidine, and how do reaction conditions influence yield?

The synthesis of halogenated pyrimidines typically involves nucleophilic substitution or coupling reactions. For example:

  • Chlorination/Iodination : Starting from a pyrimidine precursor (e.g., 6-methyl-2-phenylpyrimidin-4-ol), chlorination can be achieved using POCl₃ or PCl₅ under reflux, followed by iodination via halogen exchange with KI/CuI in DMF at elevated temperatures .
  • Cross-coupling : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) can introduce the phenyl group, but iodine’s bulkiness may require specialized ligands like XPhos to minimize steric hindrance .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • NMR :
    • ¹H NMR : Methyl groups (δ ~2.5 ppm) and aromatic protons (δ ~7.3–8.0 ppm) confirm substituents.
    • ¹³C NMR : Iodo-substituted carbons appear downfield (δ ~90–100 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of I or Cl).

Q. What safety protocols are essential when handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, goggles, and fume hood use are mandatory due to halogen toxicity .
  • Waste Disposal : Halogenated waste must be segregated and treated by certified facilities to prevent environmental contamination .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

  • Reaction Path Search : Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates, guiding solvent/catalyst selection. For example, iodine’s steric effects may favor DMF over THF due to better solvation .
  • Machine Learning : Models trained on halogenation datasets (e.g., reaction time vs. yield) can recommend optimal conditions .

Q. How do structural modifications (e.g., replacing iodine with bromine) affect biological activity?

  • Case Study : Replacing iodine with smaller halogens (Br, Cl) reduces steric bulk but may lower binding affinity in kinase inhibitors. Comparative studies require:
    • Docking Simulations : To assess interactions with target proteins.
    • Bioassays : Measure IC₅₀ values against control compounds .

Q. How should researchers address contradictory data in published synthetic protocols?

  • Root-Cause Analysis :
    • Purity of Reagents : Trace moisture in POCl₃ can reduce chlorination efficiency .
    • Reaction Monitoring : Use TLC or in-situ IR to detect intermediates and adjust conditions dynamically .
  • Collaborative Validation : Reproduce methods across labs with standardized reagents .

Methodological Challenges and Solutions

Q. What strategies mitigate iodine’s propensity for unwanted side reactions?

  • Temperature Control : Lower reaction temperatures (e.g., 80°C instead of 120°C) reduce radical pathways .
  • Protecting Groups : Temporarily block reactive sites (e.g., NH₂ groups) before iodination .

Q. How can researchers improve crystallinity for X-ray diffraction studies?

  • Solvent Screening : Use mixed solvents (e.g., DMSO:water 5:5) to enhance crystal growth .
  • Additives : Small amounts of trifluoroacetic acid (TFA) can promote ordered packing .

Data Contradiction Analysis

Q. Why do reported yields vary for similar halogenated pyrimidines?

  • Key Factors :

    FactorImpactResolution
    Catalyst LoadingExcess Pd(0) can degrade iodine substituentsOptimize to 2–5 mol%
    Solvent PolarityPolar aprotic solvents (DMF) favor SNAr over E2Validate via kinetic studies

Q. How can discrepancies in NMR assignments be resolved?

  • 2D NMR : HSQC and HMBC correlations distinguish between Cl/I substituents on adjacent carbons .
  • Isotopic Labeling : ¹³C-labeled precursors clarify ambiguous signals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine
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4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine

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